2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

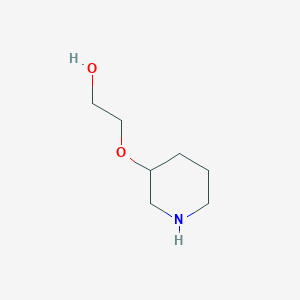

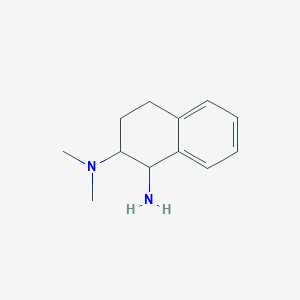

“2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2 . It is a solid substance and has a molecular weight of 202.64 g/mol . The IUPAC name for this compound is 2-(dimethylamino)nicotinic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride” is 1S/C8H10N2O2.ClH/c1-10(2)7-6(8(11)12)4-3-5-9-7;/h3-5H,1-2H3,(H,11,12);1H . This indicates the presence of a pyridine ring with a dimethylamino group at the 2-position and a carboxylic acid group at the 3-position. The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 202.64 g/mol . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not found in the search results.Wissenschaftliche Forschungsanwendungen

Catalytic Applications

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) demonstrates its utility as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. This compound facilitates the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which is crucial for producing acylation products. This reaction mechanism highlights its efficiency in catalyzing bond formation, showcasing its potential for sustainable and green chemistry applications (Liu et al., 2014).

Synthesis of Diverse Chemical Libraries

The compound is instrumental in generating a structurally diverse library of compounds through alkylation and ring closure reactions. Specifically, it reacts with various nucleophiles to produce a wide range of chemical entities, such as dithiocarbamates and thioethers. This capability underscores its role in expanding the chemical space for drug discovery and materials science research (Roman, 2013).

Iodolactonisation Reactions

Another significant application is its function as an excellent catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids. These reactions are crucial for the synthesis of γ-lactones and δ-lactones under neutral conditions, which are important intermediates in pharmaceutical and natural product synthesis (Meng et al., 2015).

Antioxidant Properties

In the study of antioxidants, 2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride derivatives have shown interesting antioxidant properties. These properties make them candidates for further exploration in pharmaceutical applications aimed at combating oxidative stress-related diseases (Wijtmans et al., 2004).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The compound also finds application in the formation of coordination polymers and MOFs. These materials are of great interest for their potential uses in gas storage, separation technologies, and catalysis. The ability to form intricate 3D networks through coordination to metal ions and hydrogen bonding is a testament to its versatility in materials science (Ghosh & Bharadwaj, 2003).

Dehydrative Condensation Reactions

Its role extends to catalyzing dehydrative condensation reactions between carboxylic acids and amines, a method that is both practical and scalable. This application is crucial for the synthesis of amides, a fundamental reaction in organic chemistry with relevance to pharmaceutical chemistry (Ishihara & Lu, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-(dimethylamino)pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10(2)7-6(8(11)12)4-3-5-9-7;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSKZQWSXJTYLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)

![4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1519576.png)

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1519577.png)

![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)

![1-[2-(1H-Pyrazol-1-YL)phenyl]ethanamine](/img/structure/B1519590.png)